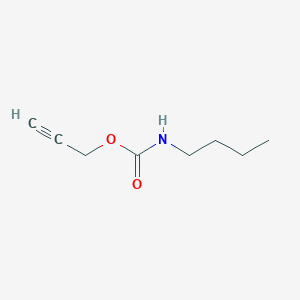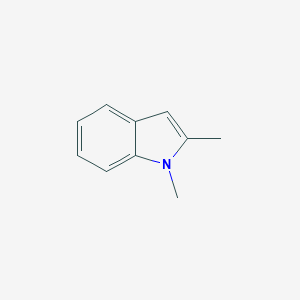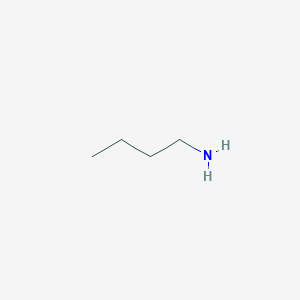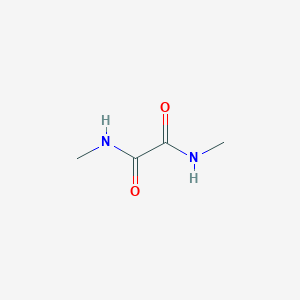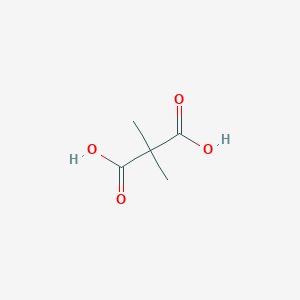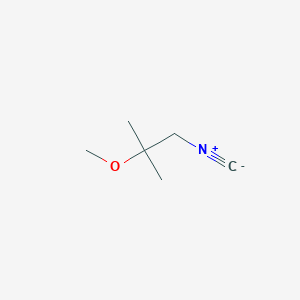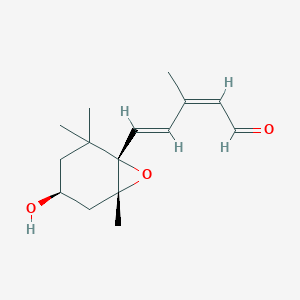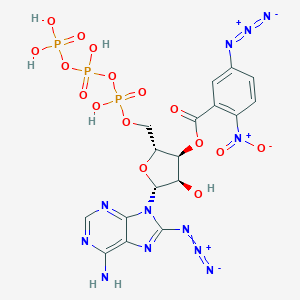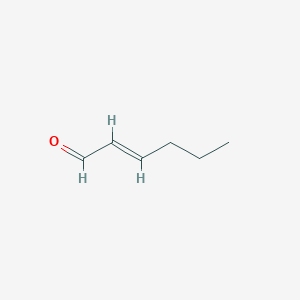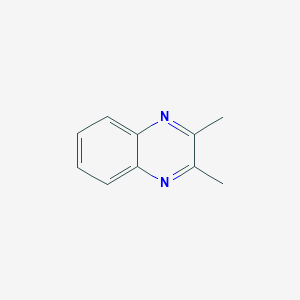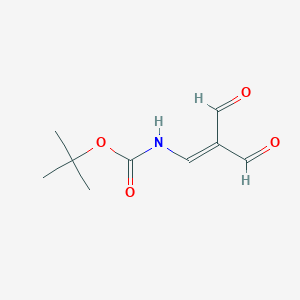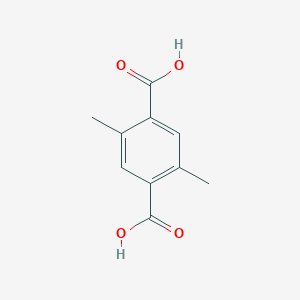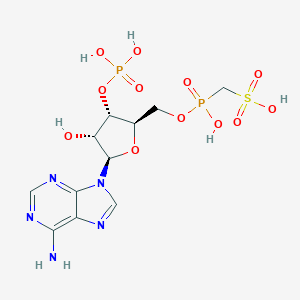
Adenosine 3'-phosphate 5'-methylenephosphosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 3'-phosphate 5'-methylenephosphosulfate (AMPPNP) is a nucleotide analogue that has been widely used in scientific research. It is a non-hydrolyzable ATP (adenosine triphosphate) analogue that has been used to study the mechanism of action of various enzymes and proteins.
Wirkmechanismus
Adenosine 3'-phosphate 5'-methylenephosphosulfate is a non-hydrolyzable ATP analogue that binds to the active site of enzymes and proteins that require ATP for their activity. It mimics the binding of ATP and prevents the hydrolysis of ATP by these enzymes and proteins. This allows researchers to study the conformational changes and other biochemical and physiological effects of these enzymes and proteins in the absence of ATP hydrolysis.
Biochemische Und Physiologische Effekte
Adenosine 3'-phosphate 5'-methylenephosphosulfate has been shown to have a number of biochemical and physiological effects. It has been shown to induce the contraction of smooth muscle cells by activating myosin ATPase. It has also been shown to cause the dissociation of actin and myosin filaments, which is important for muscle contraction. Additionally, Adenosine 3'-phosphate 5'-methylenephosphosulfate has been shown to inhibit the binding of proteins to DNA, which is important for gene expression and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Adenosine 3'-phosphate 5'-methylenephosphosulfate in lab experiments is that it allows researchers to study the mechanism of action of enzymes and proteins in the absence of ATP hydrolysis. This can provide valuable insights into the conformational changes and other biochemical and physiological effects of these enzymes and proteins. However, one of the limitations of using Adenosine 3'-phosphate 5'-methylenephosphosulfate is that it may not accurately mimic the binding and hydrolysis of ATP in vivo. Additionally, the non-hydrolyzable nature of Adenosine 3'-phosphate 5'-methylenephosphosulfate may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the use of Adenosine 3'-phosphate 5'-methylenephosphosulfate in scientific research. One potential area of research is the development of new enzymes and proteins that are resistant to Adenosine 3'-phosphate 5'-methylenephosphosulfate. This could lead to the development of new drugs and therapies for a variety of diseases. Additionally, Adenosine 3'-phosphate 5'-methylenephosphosulfate could be used to study the conformational changes and other biochemical and physiological effects of enzymes and proteins in vivo, which could provide valuable insights into their function and regulation. Finally, Adenosine 3'-phosphate 5'-methylenephosphosulfate could be used to study the role of ATP in various cellular processes, which could lead to a better understanding of how cells function and how diseases develop.
Synthesemethoden
Adenosine 3'-phosphate 5'-methylenephosphosulfate can be synthesized by the reaction of adenosine 5'-triphosphate (ATP) with methylene diphosphonic acid (MDP) and sulfur trioxide-trimethylamine complex (TMSO3-NMe3). The reaction results in the formation of Adenosine 3'-phosphate 5'-methylenephosphosulfate and trimethylamine sulfate. The synthesis method has been well established and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
Adenosine 3'-phosphate 5'-methylenephosphosulfate has been widely used in scientific research to study the mechanism of action of various enzymes and proteins. It has been used to study the binding and hydrolysis of ATP by enzymes such as myosin, kinesin, and dynein. It has also been used to study the conformational changes in proteins and the role of ATP in protein folding.
Eigenschaften
CAS-Nummer |
136439-85-5 |
|---|---|
Produktname |
Adenosine 3'-phosphate 5'-methylenephosphosulfate |
Molekularformel |
C11H17N5O12P2S |
Molekulargewicht |
505.29 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid |
InChI |
InChI=1S/C11H17N5O12P2S/c12-9-6-10(14-2-13-9)16(3-15-6)11-7(17)8(28-30(20,21)22)5(27-11)1-26-29(18,19)4-31(23,24)25/h2-3,5,7-8,11,17H,1,4H2,(H,18,19)(H2,12,13,14)(H2,20,21,22)(H,23,24,25)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
JXHZTCWFXMKILW-IOSLPCCCSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N |
Andere CAS-Nummern |
136439-85-5 |
Synonyme |
3'-mePAPS adenosine 3'-phosphate 5'-methylenephosphosulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




